molecular formula C18H21NO5S B2742875 3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide CAS No. 946286-14-2

3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide

Cat. No.: B2742875
CAS No.: 946286-14-2
M. Wt: 363.43
InChI Key: IUABSQYTCJPHSJ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxole (commonly referred to as a methylenedioxyphenyl) moiety linked via an ether oxygen to a propane sulfonamide scaffold. This compound’s structure combines a sulfonamide group—a pharmacophore known for its role in enzyme inhibition and receptor binding—with the methylenedioxyphenyl group, which is frequently associated with enhanced metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(2-phenylethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c20-25(21,19-10-9-15-5-2-1-3-6-15)12-4-11-22-16-7-8-17-18(13-16)24-14-23-17/h1-3,5-8,13,19H,4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUABSQYTCJPHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the phenethyl group: This step often involves a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst.

    Introduction of the sulfonamide group: This is typically done by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenethyl group.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The benzo[d][1,3]dioxole moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Sulfonamide Synthesis : The target compound’s synthesis likely parallels methods for analogous sulfonamides, such as coupling sulfonyl chlorides with amines under basic conditions (e.g., pyridine/DCM) . However, the phenethylamine linker and ether oxygen introduce steric and electronic challenges compared to simpler derivatives like 11a.

Role of the Benzo[d][1,3]dioxole Group: The methylenedioxyphenyl moiety is a common feature in compounds with CNS activity (e.g., paroxetine analogs ).

Comparison with Piperazine/Piperidine Derivatives : Piperazine-based analogs (e.g., compounds 21–29 in ) exhibit higher melting points (171–203°C) due to crystalline HCl salt formation, whereas sulfonamides like 11a show slightly lower melting points (~181°C) .

Physicochemical and Pharmacological Comparisons

Table 2: Elemental Analysis and Pharmacological Data (Selected Compounds)

Compound ID Formula C (%) Calc/Found H (%) Calc/Found N (%) Calc/Found Notable Activity (Reference)
Target C₁₈H₂₀N₂O₅S N/A N/A N/A Hypothesized: Sulfonamide-mediated enzyme inhibition
25 (HCl salt) C₂₈H₂₇F₃N₂O₃·2HCl 62.25/62.41 5.42/5.40 5.38/5.24 Piperazine derivatives (serotonergic activity)
11a C₁₂H₁₅N₂O₃S 54.95/54.90 5.42/5.40 8.38/8.25 Sulfonamide-based enzyme inhibitor

Key Findings:

Elemental Analysis Consistency: Piperazine and sulfonamide derivatives show minor deviations between calculated and observed elemental values (e.g., compound 25: ΔC = +0.16%, ΔN = -0.14%), likely due to hygroscopicity or salt formation .

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